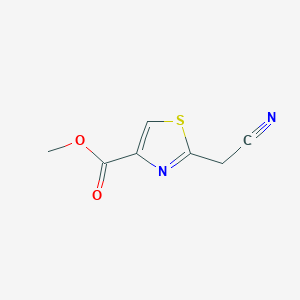

Methyl 2-(Cyanomethyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC13441531

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N2O2S |

|---|---|

| Molecular Weight | 182.20 g/mol |

| IUPAC Name | methyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H6N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2H2,1H3 |

| Standard InChI Key | MMRDKPOQTSYWAG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CSC(=N1)CC#N |

| Canonical SMILES | COC(=O)C1=CSC(=N1)CC#N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Properties

-

Molecular Formula:

-

Molecular Weight: 198.21 g/mol

-

Key Functional Groups:

-

Thiazole core (5-membered ring with sulfur and nitrogen atoms).

-

Cyanomethyl (-CHCN) group at position 2.

-

Methyl ester (-COOCH) at position 4.

-

Structural Analogs and Derivatives

The compound belongs to a broader class of 2,4-disubstituted thiazoles, which are frequently explored for their pharmacological activities. For example:

-

Methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3) shares a similar scaffold but lacks the cyanomethyl group .

-

2-Cyanomethyl-4-phenylthiazoles demonstrate antimicrobial and antitumor potential, highlighting the relevance of the cyanomethyl moiety .

Synthesis Strategies

Thiazole Ring Formation

The thiazole core is typically constructed via cyclization reactions. A common approach involves:

-

Hantzsch Thiazole Synthesis: Reacting α-haloketones with thioamides or thiourea. For example:

-

Microwave-Assisted Synthesis: Environmentally benign methods using glycerol as a solvent under microwave irradiation have been reported for analogous 2-cyanomethylthiazoles .

Functionalization of Preformed Thiazoles

-

Bromomethyl Intermediate: Methyl 2-(bromomethyl)thiazole-4-carboxylate (CAS: 1379370-87-2) can undergo nucleophilic substitution with cyanide ions (e.g., NaCN) to introduce the cyanomethyl group .

-

Oxidation of Thiazolidines: Thiazolidine-4-carboxylates can be oxidized to thiazoles using MnO, though this route requires precise control to avoid over-oxidation .

Physicochemical Properties

Experimental Data (Based on Analogous Compounds)

Spectroscopic Characteristics

-

IR: Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (ester C=O).

-

H NMR: Signals for methyl ester (~3.9 ppm), cyanomethyl (-CHCN, ~4.3 ppm), and thiazole protons (~7.5–8.5 ppm) .

Applications in Drug Discovery

Antimicrobial Activity

-

Antitubercular Potential: 2-Aminothiazole-4-carboxylate derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 0.06 µg/ml) . The cyanomethyl group may enhance membrane permeability or target engagement.

-

β-Ketoacyl Synthase Inhibition: Analogous compounds inhibit mtFabH, a key enzyme in bacterial fatty acid biosynthesis .

Anticancer Activity

-

Tubulin Polymerization Inhibition: Thiazole derivatives with ester groups show antiproliferative effects by disrupting microtubule dynamics .

-

Cytotoxicity Selectivity: Methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC: 0.24 µM) demonstrates low cytotoxicity against human cells, suggesting a favorable therapeutic index .

Chemical Biology Probes

-

The cyanomethyl group serves as a handle for bioorthogonal reactions (e.g., click chemistry) to conjugate drugs or imaging agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume